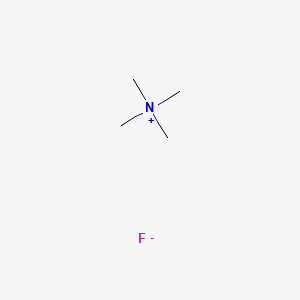

Tetramethylammonium fluoride tetrahydrate

描述

Significance of Fluorine in Modern Chemical Disciplines

Fluorine is the most electronegative element, and its introduction into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comhdfcsec.com The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, contributing to the high thermal stability and chemical inertness of fluorinated compounds. numberanalytics.com These unique characteristics have made fluorine a vital element across numerous scientific fields. hdfcsec.commdpi.com

Role in Pharmaceutical and Agrochemical Synthesis

In the pharmaceutical industry, the strategic incorporation of fluorine into drug candidates is a common strategy to enhance their efficacy and pharmacokinetic profiles. bohrium.comtandfonline.com Fluorine substitution can improve metabolic stability by blocking sites on a molecule that are susceptible to metabolic degradation by enzymes in the body. bohrium.commdpi.com This can lead to a longer duration of action for the drug. Furthermore, fluorine can alter a molecule's lipophilicity and basicity (pKa), which can improve its absorption, distribution, and ability to permeate cell membranes. hdfcsec.comtandfonline.comacs.org Approximately 20% of all pharmaceuticals contain fluorine, including successful drugs like the antibiotic levofloxacin (B1675101) and the cholesterol-lowering medication atorvastatin. tcichemicals.com

Similarly, in the agrochemical sector, fluorinated compounds are crucial for developing effective and selective herbicides, insecticides, and fungicides. hdfcsec.comnumberanalytics.comresearchgate.net The presence of fluorine can enhance the biological activity of a pesticide, allowing for lower application rates. uva.nlresearchgate.net It also contributes to the metabolic stability of the compound in the environment and in target pests. researchgate.netresearchgate.net Over one-third of all pesticides are estimated to contain fluorine, a testament to the element's importance in modern crop protection. hdfcsec.com

Contributions to Materials Science and Specialty Chemicals

Fluorine's unique properties are also leveraged in materials science to create specialty chemicals and advanced materials with exceptional characteristics. numberanalytics.com Fluoropolymers, such as Polytetrafluoroethylene (Teflon), are known for their high thermal stability, chemical resistance, and non-stick surfaces. numberanalytics.commdpi.com These properties make them indispensable in a wide range of applications, including coatings, membranes, and electronics. numberanalytics.com The introduction of fluorine can also be used to modify the surface properties of materials, enhancing characteristics like hydrophobicity. chemimpex.com In the field of specialty chemicals, fluorinated compounds serve as surfactants, solvents, and components in electrolyte solutions for batteries and fuel cells. chemimpex.comsolvay.com

Importance of Nucleophilic Fluoride (B91410) Reagents

The creation of the strong carbon-fluorine bond is a fundamental task in organofluorine chemistry. Nucleophilic fluorination, which involves the introduction of a fluorine atom using a nucleophilic fluoride source (F⁻), is a primary method for achieving this. alfa-chemistry.comnumberanalytics.comalfa-chemistry.com This process typically occurs via an SN2 mechanism, where a fluoride ion attacks an electrophilic carbon center, displacing a leaving group. alfa-chemistry.com

Nucleophilic fluoride reagents are essential for this transformation. mdpi.com While simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective, their low solubility in organic solvents often limits their reactivity and necessitates harsh reaction conditions. wuxiapptec.comacs.org This has driven the development of more soluble organic fluoride sources, such as quaternary ammonium (B1175870) fluorides. acs.org These reagents provide a more reactive form of the fluoride anion in solution, enabling fluorination reactions to proceed under milder conditions with greater efficiency and selectivity. alfa-chemistry.comacs.org

Tetramethylammonium (B1211777) Fluoride (TMAF) as a Key Reagent in Organic Synthesis and Catalysis

Tetramethylammonium fluoride (TMAF) stands out as one of the most representative and versatile nucleophilic fluorinating reagents. mdpi.com Its small, chemically inert tetramethylammonium cation and high thermal stability make it a valuable tool. mdpi.com

Historically, TMAF was prepared by neutralizing tetramethylammonium hydroxide (B78521) (TMAOH) with hydrofluoric acid (HF) or through metathesis reactions between tetramethylammonium salts and inorganic fluorides like KF. wikipedia.orgmdpi.com A significant challenge has been the preparation of anhydrous TMAF, as the presence of water diminishes the nucleophilicity of the fluoride ion. wuxiapptec.comacs.org Modern methods have been developed to produce anhydrous, alcohol-free TMAF, often involving the fluorination of tetramethylammonium chloride followed by azeotropic distillation to remove water and solvent exchange. mdpi.comwuxiapptec.comgoogle.com

In organic synthesis, TMAF is a powerful reagent for nucleophilic substitution reactions, particularly nucleophilic aromatic substitution (SNAr). mdpi.comsigmaaldrich.comsigmaaldrich.com Anhydrous TMAF can effectively promote the fluorination of electron-deficient (hetero)aryl chlorides and nitroarenes, often at room temperature or under mild heating, which allows for a broader range of substrates compared to less soluble fluoride sources. wuxiapptec.comacs.org It has been used in the large-scale production of complex intermediates like 4-fluorothiazoles. mdpi.comwuxiapptec.com

Beyond its role as a fluorinating agent, TMAF's unique combination of properties allows it to function as a strong base in various transformations. mdpi.com It also sees use in catalysis, for example, as a phase transfer catalyst where it facilitates the reaction between a solid inorganic fluoride salt and a substrate dissolved in an organic solvent. cymitquimica.comrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Atorvastatin |

| Cesium fluoride |

| Hydrofluoric acid |

| Levofloxacin |

| Polytetrafluoroethylene |

| Potassium fluoride |

| Tetramethylammonium chloride |

| Tetramethylammonium fluoride |

Structure

2D Structure

3D Structure of Parent

属性

IUPAC Name |

tetramethylazanium;fluoride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.FH.4H2O/c1-5(2,3)4;;;;;/h1-4H3;1H;4*1H2/q+1;;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFTZNVQVRRDLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.O.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H20FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369104 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17787-40-5, 373-68-2 | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethylammonium fluoride tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Advanced Preparative Methodologies of Tetramethylammonium Fluoride Tmaf

Historical Development of TMAF Preparations

The first documented synthesis of tetramethylammonium (B1211777) fluoride (B91410) dates back to 1888 by Lawson and Collie. mdpi.com Their method involved the neutralization of tetramethylammonium hydroxide (B78521) (TMAOH) with an aqueous solution of hydrofluoric acid (HF), which resulted in the isolation of TMAF as a hydrated crystalline solid. mdpi.com For over a century, preparative methods for TMAF were primarily categorized into two main approaches: the neutralization of TMAOH with HF and metathesis reactions between various ammonium (B1175870) salts and inorganic fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF). wikipedia.orgmdpi.com

A significant challenge in the history of TMAF synthesis has been the preparation of the pure, anhydrous form. For a long time, it was believed that completely removing water from hydrated TMAF was not possible without causing decomposition. google.com This was a considerable limitation, as the presence of water significantly diminishes the reactivity of the fluoride ion. unl.edu It wasn't until later developments that truly anhydrous TMAF became accessible, unlocking its full potential as a powerful fluorinating agent. google.com

Neutralization-Based Synthesis of TMAF

A foundational method for preparing TMAF involves the direct neutralization of a strong base with a strong acid. mdpi.com This approach is conceptually straightforward but requires careful control of reaction conditions to yield a pure product.

Reaction of Tetramethylammonium Hydroxide with Hydrofluoric Acid

The reaction between tetramethylammonium hydroxide (TMAOH) and hydrofluoric acid (HF) is a classic acid-base neutralization that produces tetramethylammonium fluoride and water. google.comwikipedia.org The chemical equation for this reaction is:

(CH₃)₄NOH + HF → (CH₃)₄NF + H₂O google.com

This method is effective for producing TMAF, and the resulting product is often in a hydrated form due to the aqueous solutions used. mdpi.com To obtain anhydrous TMAF from this route, rigorous drying procedures are necessary. One such procedure involves neutralizing an aqueous TMAOH solution with an aqueous HF solution, followed by the removal of water in a dynamic vacuum using a rotary film evaporator. google.com It is crucial to carry out the neutralization in a CO₂-free atmosphere to prevent the formation of bicarbonate impurities. google.com

Metathesis Reactions for TMAF Production

Metathesis, or double displacement, reactions provide an alternative pathway to TMAF, avoiding the direct use of the highly corrosive hydrofluoric acid in some cases. This method relies on the precipitation of an insoluble salt to drive the reaction to completion.

Utilizing Ammonium Salts with Inorganic Fluoride Sources (e.g., KF, CsF)

A common metathesis approach involves the reaction of tetramethylammonium chloride (TMACl) with an inorganic fluoride salt, such as potassium fluoride (KF), in a suitable solvent. mdpi.comgoogle.com The first reported instance of this method in 1963 used equimolar amounts of TMACl and KF in methanol (B129727). mdpi.com

The general reaction scheme is as follows:

(CH₃)₄NCl + KF → (CH₃)₄NF + KCl

In this reaction, potassium chloride (KCl) is insoluble in the alcohol solvent and precipitates out, allowing for the isolation of the TMAF solution by filtration or centrifugation. google.com The choice of solvent is critical; methanol is often preferred due to its ability to dissolve the reactants while facilitating the precipitation of the potassium chloride byproduct. Other alcohol solvents like ethanol (B145695) and 2-propanol can also be used. google.com More recent advancements have demonstrated the in situ catalytic generation of TMAF from KF or CsF using catalytic amounts of tetramethylammonium chloride and 18-crown-6 (B118740) ether, which sequesters the potassium or cesium cations and enhances the reactivity of the fluoride anion. mdpi.com

Contemporary Approaches for Anhydrous TMAF Generation and Stabilization

The utility of TMAF as a fluorinating agent is maximized in its anhydrous state, where the fluoride ion is most "naked" and, therefore, most reactive. unl.edu Consequently, modern synthetic efforts have focused on developing reliable methods for the generation and stabilization of anhydrous TMAF.

Methods for Achieving "Naked Fluoride" Conditions

The term "naked fluoride" refers to a fluoride ion that is not strongly complexed or solvated, thus exhibiting high nucleophilicity and basicity. wikipedia.org Achieving these conditions is paramount for many synthetic applications.

A significant breakthrough in preparing anhydrous TMAF was reported by Christe and co-workers, who developed a method to produce it on a large scale. researchgate.net Their process involved the azeotropic distillation of the hydrated salt with isopropanol, followed by recrystallization from dry isopropanol. mdpi.com Further refinements of this approach involve azeotropic distillation with isopropyl alcohol (IPA) to remove the bulk of the water, followed by a solvent exchange with dimethylformamide (DMF) at elevated temperatures. wuxiapptec.com This process can yield anhydrous TMAF with very low water content (<0.2 wt%).

Another innovative approach to generating anhydrous tetraalkylammonium fluoride salts involves the reaction of hexafluorobenzene (B1203771) with a tetraalkylammonium cyanide. wikipedia.org While this has been demonstrated for tetrabutylammonium (B224687) fluoride (TBAF), the principle of using a potent nucleophile to displace fluoride from a perfluoroaromatic compound represents a key strategy for accessing anhydrous fluoride sources. mdpi.com The stability of anhydrous TMAF is a notable advantage over other tetraalkylammonium fluorides like TBAF, as TMAF lacks the β-protons necessary for Hofmann (E2) elimination, a common decomposition pathway. wuxiapptec.com

| Method | Reactants | Solvent | Key Features |

| Neutralization | Tetramethylammonium hydroxide (TMAOH), Hydrofluoric acid (HF) | Water, then Isopropanol for drying | Direct acid-base reaction; requires rigorous drying for anhydrous form. mdpi.comgoogle.comgoogle.com |

| Metathesis | Tetramethylammonium chloride (TMACl), Potassium fluoride (KF) | Methanol, Ethanol, or 2-Propanol | Precipitation of insoluble KCl drives the reaction; yields a solution of TMAF. mdpi.comgoogle.com |

| Anhydrous Preparation | TMAF tetrahydrate | Isopropyl alcohol (IPA), then Dimethylformamide (DMF) | Azeotropic distillation and solvent exchange to achieve low water content. wuxiapptec.com |

Preparation of Non-Hygroscopic TMAF Adducts (e.g., Alcohol Adducts)

The hygroscopic nature of anhydrous tetramethylammonium fluoride (TMAF) presents significant handling challenges. To address this, researchers have developed non-hygroscopic adducts of TMAF with alcohols. These adducts are more stable and easier to handle under ambient conditions, mitigating the need for strictly anhydrous environments. nih.govscientificupdate.com

A notable advancement in this area involves the synthesis of TMAF-alcohol adducts by dissolving TMAF·MeOH in a selected alcohol, followed by the removal of volatile components and drying under vacuum at room temperature. nih.gov This process yields free-flowing white solids of Me₄NF•(ROH)ₓ, where x typically ranges from 1 to 1.4. nih.gov A key advantage of this method is that it can be performed on the benchtop without the rigorous exclusion of air and moisture. nih.gov

The choice of the alcohol is critical, as it influences both the nucleophilicity of the fluoride and the potential for competing SNAr etherification side reactions. nih.govscientificupdate.com Through systematic tuning of the alcohol substituent, it has been demonstrated that increasing the steric bulk of the alcohol can suppress the formation of undesired aryl ether byproducts. scientificupdate.com For instance, tetramethylammonium fluoride tert-amyl alcohol (Me₄NF•t-AmylOH) has been identified as a particularly effective reagent. nih.govacs.org It is inexpensive, practical, bench-stable, and has been successfully used for the SNAr fluorination of a wide range of (hetero)aryl halides and nitroarene electrophiles at 80 °C in dimethyl sulfoxide (B87167) (DMSO) without the need for drying the reagents or solvent. nih.govacs.orgnih.gov

The development of these non-hygroscopic TMAF-alcohol adducts, particularly Me₄NF•t-AmylOH, represents a significant step forward, offering a more practical and user-friendly alternative to anhydrous TMAF for C(sp²)–F bond formation. nih.govscientificupdate.com

| TMAF Adduct | Key Features | Typical Reaction Conditions | Advantages | Reference |

|---|---|---|---|---|

| Me₄NF•MeOH | Key intermediate in anhydrous Me₄NF preparation. | Used as a starting material for other adducts. | Readily prepared on a decagram scale via salt metathesis. | nih.gov |

| Me₄NF•t-AmylOH | Optimal balance of fluoride nucleophilicity and low alcohol nucleophilicity. | 80 °C in DMSO. | Inexpensive, bench-stable, does not require anhydrous conditions. | nih.govacs.orgnih.gov |

In Situ Generation Strategies for TMAF

In situ generation of TMAF provides an alternative to the preparation and handling of the isolated salt, whether in its anhydrous or adduct form. These strategies aim to produce the reactive fluoride species directly within the reaction mixture from more stable and less hygroscopic precursors.

A significant breakthrough in in situ TMAF generation involves the use of a dual catalytic system. scientificupdate.com This method utilizes alkali metal fluorides like potassium fluoride (KF) or cesium fluoride (CsF) in combination with catalytic amounts of tetramethylammonium chloride (TMACl) and a crown ether, such as 18-crown-6. scientificupdate.commdpi.comresearchgate.net The reaction is typically carried out in a solvent like acetonitrile (B52724) at elevated temperatures (e.g., 60 °C). mdpi.comresearchgate.net

The crown ether plays a crucial role by sequestering the alkali metal cation (K⁺ or Cs⁺), which in turn liberates a more "naked" and, therefore, more reactive fluoride anion in solution. mdpi.comresearchgate.net The tetramethylammonium cation, introduced from TMACl, then pairs with the activated fluoride to form TMAF in situ. This cooperative catalysis approach enables the effective fluorination of substrates like heteroaryl chlorides and aryl triflates under milder conditions than those required when using KF or CsF alone. scientificupdate.comresearchgate.net This method is operationally simple and avoids the need to handle highly hygroscopic reagents, making it an attractive option for various applications. scientificupdate.com

| Component | Function | Example | Reference |

|---|---|---|---|

| Fluoride Source | Provides the fluoride anion. | Potassium Fluoride (KF) or Cesium Fluoride (CsF). | scientificupdate.commdpi.comresearchgate.net |

| Ammonium Salt | Provides the tetramethylammonium cation. | Tetramethylammonium Chloride (TMACl). | scientificupdate.commdpi.comresearchgate.net |

| Catalyst | Sequesters the alkali metal cation to activate the fluoride. | 18-crown-6 ether. | scientificupdate.commdpi.comresearchgate.net |

| Solvent | Reaction medium. | Acetonitrile (MeCN). | mdpi.comresearchgate.net |

The development of in situ generation methods has been particularly impactful in the field of radiofluorination for Positron Emission Tomography (PET). nih.gov The short half-life of fluorine-18 (B77423) (~110 minutes) necessitates rapid and efficient labeling methods. nih.gov The in situ formation of [¹⁸F]TMAF circumvents the need for the challenging preparation and rigorous drying of anhydrous [¹⁸F]quaternary ammonium fluoride salts. nih.govresearchgate.net

One established method involves the reaction of [¹⁸F]KF•K₂.₂.₂ (Kryptofix 2.2.2) with a tetramethylammonium salt, such as tetramethylammonium bicarbonate (Me₄NHCO₃), directly in the reaction vessel. nih.gov This approach has proven effective for the nucleophilic radiofluorination of a diverse range of substrates, including (hetero)aryl chlorides, (hetero)aryl triflates, and nitroarenes. nih.gov The reactions often proceed in good to excellent radiochemical yields, even in the presence of ambient air and moisture, and at relatively low temperatures (≤110 °C). nih.govresearchgate.net This robust and operationally simple method makes [¹⁸F]TMAF more accessible to the PET community, facilitating the synthesis of novel radiotracers. nih.gov For instance, this strategy has been successfully applied to the synthesis of [¹⁸F]HQ415, a molecule of interest for imaging deposits implicated in neurodegenerative diseases like ALS. nih.gov

Fundamental Theoretical and Mechanistic Investigations of Tetramethylammonium Fluoride Tmaf

Theoretical Framework of Fluoride (B91410) Reactivity and the "Nakedness" Concept

The reactivity of the fluoride anion is exceptionally high, a characteristic attributed to its high charge density. mdpi.com In most chemical environments, this reactivity is tempered by strong electrostatic interactions with countercations or through bonding with nearby molecules, including solvents. mdpi.com The concept of a "naked" fluoride refers to a fluoride anion that is relatively unsolvated and has a weak interaction with its counterion, which is rare because the highly basic anion readily abstracts protons from many sources. wikipedia.org Such "naked" fluoride ions, which exist in aprotic solvents, are potent nucleophiles and strong Lewis bases. wikipedia.org The degree of "nakedness" is a critical factor controlling the reactivity of a fluoride source like TMAF. mdpi.com

The nature of the countercation plays a pivotal role in modulating the reactivity of the fluoride anion. Since electrostatic forces are inversely proportional to the distance between charges, the "nakedness" and basicity of fluoride anions are enhanced when paired with large, non-polarizable countercations. researchgate.net The tetramethylammonium (B1211777) (TMA) cation, [N(CH₃)₄]⁺, is significantly larger and more diffuse than alkali metal cations like potassium (K⁺) or cesium (Cs⁺). This size difference results in a weaker coulombic interaction between the TMA⁺ cation and the F⁻ anion. Consequently, the fluoride ion is more "naked" and thus more reactive in solution compared to when it is paired with smaller, harder cations. mdpi.comresearchgate.net This effect is also reflected in the ability of crown ethers to sequester metal cations like K⁺ or Cs⁺, which frees the fluoride anion and renders it more reactive in solution. mdpi.com

The solvent environment is a determining factor in the reactivity of TMAF, governing its degree of solvation and aggregation state. mdpi.com The polarity of the solvent dictates whether TMAF exists as fully dissociated ions, ion pairs, or larger aggregates. mdpi.comresearchgate.net

Polar Protic Solvents: In solvents like methanol (B129727) (MeOH), TMAF is highly soluble. The fluoride anions are effectively solvated through strong hydrogen bonds, leading to the prevalence of separated, solvated ionic species. mdpi.comresearchgate.net The calculated anion-cation distance in methanol is large, approximately 10.56 Å, indicating well-separated ions. researchgate.netresearchgate.net

Polar Aprotic Solvents: In solvents such as dimethylformamide (DMF) and pyridine (B92270), TMAF tends to form intimate or contact ion pairs where the ions are not fully dissociated. mdpi.comresearchgate.net In DMF, the calculated anion-cation distance is much shorter, around 3.56 Å. researchgate.netresearchgate.net

Nonpolar Solvents: In less polar solvents like tetrahydrofuran (B95107) (THF) and benzene (B151609), TMAF predominantly exists as higher-order aggregates, such as tetramers. mdpi.comresearchgate.net

This variation in aggregation state directly impacts reactivity. Reactions may proceed through different species depending on the solvent: via free ions in methanol, ion pairs in DMF and THF, or even dimers in benzene. researchgate.net The interplay between solvation, which stabilizes the free anion but can also reduce its nucleophilicity, and aggregation, which deactivates the fluoride, means that an optimal solvent must balance these competing effects. researchgate.netresearchgate.net

Table 1: Aggregation State of TMAF in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant TMAF Species | Calculated Anion-Cation Distance (Å) |

|---|---|---|---|

| Methanol (MeOH) | 32.6 | Free, solvated ions | 10.56 researchgate.netresearchgate.net |

| Dimethylformamide (DMF) | 38.2 | Intimate ion pairs | 3.56 researchgate.netresearchgate.net |

| Pyridine | 12.4 | Intimate ion pairs | - |

| Tetrahydrofuran (THF) | 7.6 | Tetramers | - |

| Benzene | 2.3 | Tetramers | - |

Data sourced from multiple theoretical studies. mdpi.comresearchgate.netresearchgate.net

Lattice energy, the energy required to separate one mole of a solid ionic compound into its gaseous ions, is closely related to its solubility. mdpi.com A lower lattice energy generally corresponds to higher solubility in solvents capable of solvating the resulting ions. Anhydrous TMAF has a remarkably low lattice energy compared to common inorganic fluoride salts. mdpi.comresearchgate.net Theoretical calculations determined the lattice energy of anhydrous TMAF to be 131.2 kcal/mol. mdpi.comresearchgate.net This value is substantially lower than that of potassium fluoride (KF) and cesium fluoride (CsF), which partially explains the superior solubility of TMAF in many organic solvents. mdpi.com

Table 2: Comparison of Lattice Energies for Fluoride Salts

| Compound | Formula | Lattice Energy (kcal/mol) |

|---|---|---|

| Tetramethylammonium fluoride | [N(CH₃)₄]F (TMAF) | 131.2 mdpi.comresearchgate.net |

| Cesium fluoride | CsF | 180.9 mdpi.comresearchgate.net |

Solvation Effects and Aggregation States of Fluoride in Solution

Computational Chemistry Approaches to TMAF Reactivity

Computational chemistry provides powerful tools for elucidating the complex behavior of TMAF at a molecular level. Methods such as electronic structure calculations and molecular dynamics simulations offer detailed insights into reaction pathways, intermediate structures, and the influence of the surrounding environment. mdpi.com

Electronic structure calculations, particularly using Density Functional Theory (DFT), are employed to investigate the energetics of reactions involving TMAF. researchgate.netresearchgate.net These calculations can determine the structures and energies of reactants, products, and, crucially, the short-lived transition states and intermediates that govern the reaction mechanism and rate. researchgate.net

For instance, in the study of the nucleophilic aromatic substitution (SNAr) reaction of 2-bromobenzonitrile (B47965) with TMAF, calculations showed how the activation energy barrier is highly dependent on the reacting species (free fluoride ion vs. ion pair) and the solvent. researchgate.netresearchgate.net In methanol, the reaction involving a single fluoride ion has a high solvent-induced barrier, making the reaction unfeasible. The calculated free energy barrier in this case is 33.1 kcal/mol. researchgate.net In contrast, calculations for the reaction in DMF suggest that the pathway involving the TMAF ion pair is more favorable. researchgate.netresearchgate.net Molecular orbital ab initio calculations have also been used to investigate the solid state of anhydrous TMAF, suggesting the presence of strong C–H⋯F⁻ hydrogen bonds with an energy of -10.8 kcal/mol per bond. mdpi.comresearchgate.net

Molecular Dynamics (MD) simulations, especially First-Principles Molecular Dynamics (FPMD), allow for the study of the dynamic evolution of TMAF in solution over time. nih.govacs.org These simulations calculate the forces on each atom directly from on-the-fly electronic structure calculations, providing a highly accurate picture of the system's behavior. nih.govacs.org

FPMD simulations have been used to investigate the liquid phase of pure TMAF, its mixture with water, and its state in various organic solvents. researchgate.netnih.govacs.org Key findings from these simulations include:

Effect of Water: Upon addition of water to TMAF, significant structural rearrangement occurs. The water molecules are found to preferentially solvate the fluoride anions, and the distribution of F⁻-H₂O hydrogen bond lifetimes is broad. nih.govacs.org

Solvent Polarity: MD simulations of TMAF in solvents of varying polarity (methanol, DMF, pyridine, THF, benzene) confirm the aggregation states predicted by theoretical models. They show the transition from free ions in methanol to ion pairs in DMF and tetramers in THF and benzene. researchgate.net

Thermal Stability: FPMD simulations of neat TMAF at 600 K showed no indication of decomposition over a 50 ps period, highlighting its thermal stability. nih.govacs.org

These simulations provide qualitative and quantitative insights into how the solvent environment dictates the ionic species present in solution, which is fundamental to understanding and predicting the chemical reactivity of TMAF. mdpi.comresearchgate.net

Advanced Applications of Tetramethylammonium Fluoride Tmaf in Synthetic Chemistry

C-F Bond Formation Reactions

The construction of C-F bonds is a cornerstone of modern medicinal and materials chemistry. TMAF serves as a versatile nucleophilic fluoride (B91410) source for these transformations, most notably in nucleophilic aromatic substitution (SNAr) reactions. mdpi.comsemanticscholar.org These reactions involve the displacement of a leaving group on an aromatic or heteroaromatic ring by a nucleophile, in this case, the fluoride ion. mdpi.com The mechanism for TMAF-mediated SNAr reactions typically proceeds through a stepwise addition-elimination pathway involving a stabilized Meisenheimer complex. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Fluorinations

Anhydrous tetramethylammonium (B1211777) fluoride is an effective reagent for the SNAr fluorination of aryl halides and nitroarenes, often enabling these reactions to occur under mild conditions, including at room temperature. researchgate.net This method is applicable to a wide range of substrates, such as electron-deficient arenes and heteroaromatics. researchgate.netresearchgate.net The reactivity of the substrate is influenced by the nature of the leaving group (X), with nitro groups (NO₂) and bromine (Br) generally being the most readily displaced. researchgate.netresearchgate.net

Fluorodenitration, the substitution of a nitro group with fluorine, is an attractive method for synthesizing fluoroaromatics due to the low cost and ready availability of nitroaromatic precursors. psu.edu Tetramethylammonium fluoride has proven to be an efficient reagent for this transformation, offering mild reaction conditions and high yields with minimal side reactions. psu.eduresearchgate.net The use of TMAF helps to avoid the formation of phenolic and diaryl ether byproducts that can plague fluorodenitration reactions using other fluoride sources. psu.edu Even less reactive substrates like 1,3-dinitrobenzene (B52904) can be successfully fluorinated using TMAF. psu.edu

Table 1: Examples of Fluorodenitration using TMAF

| Starting Material | Product | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Nitro-4-chlorobenzene | 1-Fluoro-4-chlorobenzene | TMAF | DMSO | 80 | >95 | psu.edu |

| 2,4-Dinitrochlorobenzene | 2-Fluoro-4-nitrochlorobenzene | TMAF | DMSO | 80 | 98 | psu.edu |

| 1,3-Dinitrobenzene | 1-Fluoro-3-nitrobenzene | TMAF | DMSO | 100 | 71 | psu.edu |

This table is for illustrative purposes and synthesizes representative data from the cited source.

TMAF is highly effective in displacing halide leaving groups (Cl, Br, I) from electron-deficient aromatic and heteroaromatic rings. researchgate.netresearchgate.netnih.gov Anhydrous TMAF can facilitate these reactions at room temperature, providing yields that are often comparable or superior to those obtained with traditional reagents like cesium fluoride (CsF) at much higher temperatures. researchgate.net The reaction rates are dependent on the specific substrate and the nature of the leaving group. researchgate.netresearchgate.net In some cases, the high basicity of "naked" fluoride from anhydrous TMAF can lead to elimination-addition reactions via an aryne intermediate, as observed in the fluorination of unactivated haloarenes like bromobenzene. nih.gov

The introduction of fluorine into heteroaromatic systems is of great importance in the development of pharmaceuticals and agrochemicals. nih.govwuxiapptec.com TMAF is a key reagent for the SNAr fluorination of a diverse range of electron-deficient heteroaromatic systems. researchgate.netnih.govnih.gov Anhydrous TMAF has been successfully used for the room-temperature fluorination of various chlorinated pyridines. researchgate.net However, the fluorination of five-membered azoles, particularly at the 4- or 5-position, can be challenging due to the high π-electron density of these rings, often requiring more forcing conditions. wuxiapptec.com For instance, the large-scale synthesis of a 4-fluorothiazole derivative was achieved using rigorously dried TMAF at 95-100 °C. researchgate.netwuxiapptec.com The development of TMAF alcohol adducts has further expanded the scope of heteroaromatic fluorination, enabling the successful conversion of over 50 different (hetero)aryl halides and nitroarenes under mild conditions. nih.govnih.gov

Table 2: SNAr Fluorination of Heteroaromatic Chlorides with Anhydrous TMAF

| Substrate | Product | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloroquinoline | 2-Fluoroquinoline | DMF | 25 °C | - | 99 | nih.gov |

| 5-Chloropicolinate derivative | 5-Fluoropicolinate derivative | DMF | 25 °C | - | - | researchgate.net |

This table presents a selection of research findings to illustrate the application of TMAF in heteroaromatic fluorination. Conditions and yields are specific to the cited studies.

The choice of solvent significantly influences the reactivity of TMAF in SNAr reactions. mdpi.com The polarity of the solvent affects the degree of solvation and aggregation of the TMAF ion pair in solution, which is a key determinant of the fluoride anion's nucleophilicity. mdpi.com Anhydrous TMAF is highly soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are commonly used for nucleophilic aromatic fluorinations. mdpi.com

Theoretical studies on the SNAr reaction of 2-bromobenzonitrile (B47965) with TMAF across various solvents revealed that the nature of the reactive species changes with solvent polarity. mdpi.comresearchgate.net

In methanol (B129727) (a polar protic solvent) , TMAF exists as single-solvated fluoride ions. mdpi.com

In DMF and pyridine (B92270) (polar aprotic solvents) , it exists predominantly as intimate ion pairs. mdpi.comresearchgate.net

In tetrahydrofuran (B95107) (THF) and benzene (B151609) (less polar solvents) , dimeric or tetrameric species are favored. mdpi.comresearchgate.net

These studies suggest that the transition states with the lowest activation energy, and thus the most kinetically favorable reactions, occur with different species depending on the solvent. mdpi.com For instance, calculations suggest that DMF and pyridine are optimal solvents for the reaction involving ion pairs. researchgate.net While DMSO is a common solvent, it can be deprotonated by the strong basicity of anhydrous TMAF at elevated temperatures (e.g., 90-100 °C), which can lead to side reactions or decomposition. mdpi.comwuxiapptec.com

A significant challenge in using anhydrous fluoride sources is their hygroscopic nature, which necessitates rigorously dry, aprotic conditions to maintain fluoride nucleophilicity and prevent side reactions. nih.govnih.govacs.org To address this, TMAF alcohol adducts (Me₄NF•ROH) have been developed as practical, bench-stable fluoride sources for SNAr fluorinations. nih.govnih.govacs.org

By systematically tuning the alcohol component, researchers identified that sterically hindered alcohols are most effective. mdpi.com Increased steric bulk on the alcohol mitigates its competing role as a nucleophile (etherification) and enhances the nucleophilicity of the fluoride. mdpi.com The tetramethylammonium fluoride tert-amyl alcohol adduct (Me₄NF•t-AmylOH) was found to be an optimal reagent. nih.govnih.govacs.org It is an inexpensive, practical, and bench-stable solid that can be used for SNAr fluorinations without the need for rigorously drying reagents or solvents. nih.govnih.govacs.org This adduct has proven effective for the fluorination of a broad range of over 50 (hetero)aryl halides and nitroarene electrophiles, typically at 80 °C in DMSO. nih.govnih.gov

Table 3: Comparison of TMAF Sources for the Fluorination of 2-Chloroquinoline

| Fluoride Source (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Yield of 2-Fluoroquinoline (%) | Reference |

|---|---|---|---|---|---|

| Anhydrous TMAF | DMF (glovebox) | 25 | 24 | 99 | nih.gov |

| Me₄NF•MeOH | DMF (benchtop) | 25 | 24 | <1 | nih.gov |

| Me₄NF•MeOH | DMF (benchtop) | 60 | 24 | 10 | mdpi.com |

This table is based on data from the cited sources to highlight the evolution and optimization of TMAF reagents.

Impact of Solvent Polarity on S<sub>N</sub>Ar Reactivity

Deoxyfluorination Reactions

Deoxyfluorination, the substitution of a hydroxyl group with fluorine, is a critical transformation in the synthesis of fluorinated organic molecules. TMAF has proven to be a key reagent in the deoxyfluorination of various substrates, including phenols and aldehydes.

Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates

A significant advancement in the synthesis of aryl fluorides from phenols involves a two-step, one-pot reaction utilizing sulfuryl fluoride (SO2F2) and tetramethylammonium fluoride (TMAF). bsb-muenchen.denih.gov This method proceeds through the formation of an aryl fluorosulfonate (ArOFs) intermediate. The reaction of phenols with SO2F2 generates the aryl fluorosulfonate, which then undergoes nucleophilic fluorination with TMAF to yield the desired aryl fluoride. bsb-muenchen.deresearchgate.net This transformation is notable for its mild reaction conditions, often occurring at room temperature, and its tolerance for a wide range of functional groups. bsb-muenchen.denih.gov

The reaction provides a valuable alternative to traditional methods that often require harsh conditions. The scope of this methodology is broad, accommodating electronically diverse phenolic substrates. bsb-muenchen.deresearchgate.net Computational studies suggest that the carbon-fluorine bond formation proceeds through a concerted transition state rather than a discrete Meisenheimer intermediate. bsb-muenchen.denih.gov

Table 1: Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates

| Phenol Substrate | Product | Yield (%) | Reference |

| Umbelliferone | 7-Fluoro-4-methylcoumarin | Good | researchgate.net |

| Estrone | 3-Fluoroestrone | Lower | researchgate.net |

| Cinchona Alkaloid Derivative | Fluorinated Derivative | Lower | researchgate.net |

Deoxyfluorination of (Hetero)aryl Aldehydes to Difluoromethyl Products

The synthesis of molecules containing a difluoromethyl group is of significant interest in medicinal chemistry. TMAF has been successfully employed in the deoxyfluorination of (hetero)aryl aldehydes to produce the corresponding difluoromethyl (CF2H) compounds. umich.edu This transformation can be achieved using anhydrous TMAF in combination with one of several electrophilic sulfur(VI) reagents, including sulfuryl fluoride (SO2F2), perfluorobutanesulfonyl fluoride (PBSF), or trifluoromethanesulfonic anhydride (B1165640) (Tf2O). umich.eduacs.org

The choice of reagent and solvent can be optimized for different substrates. For instance, reactions with PBSF are typically run in tetrahydrofuran (THF), while those with Tf2O often give higher yields in dichloromethane (B109758) (DCM). umich.edu These methods provide a valuable route to difluoromethylated arenes and heteroarenes under relatively mild conditions, often at room temperature. umich.eduacs.org

Table 2: Deoxyfluorination of (Hetero)aryl Aldehydes with TMAF

| Aldehyde Substrate | Reagent Combination | Solvent | Yield (%) | Reference |

| 4-Bromobenzaldehyde | NMe4F / PBSF | THF | Moderate to Excellent | umich.edu |

| (Hetero)aryl Aldehydes | NMe4F / Tf2O | DCM | Moderate to Excellent | umich.edu |

| Benzaldehydes | NMe4F / SO2F2 | DMF | - | acs.org |

| α-Ketoesters | NMe4F / SO2F2 | DMF | - | acs.org |

Halogen-Exchange Fluorination in Ionic Liquids (e.g., Sevoflurane Synthesis)

TMAF is an effective reagent for halogen-exchange (Halex) fluorination reactions, where a halogen atom is replaced by fluorine. sigmaaldrich.comscientificlabs.com This method is particularly relevant in the synthesis of the inhalation anesthetic, Sevoflurane. sigmaaldrich.comnih.gov The synthesis can be performed in ionic liquids, which serve as both the solvent and a phase-transfer catalyst, enhancing the reactivity of the fluoride ion. nih.gov In this context, the chloro-substituted precursor, (CF3)2CHOCH2Cl (sevochlorane), is fluorinated using a fluoride source like TMAF to produce Sevoflurane, (CF3)2CHOCH2F. google.com The use of ionic liquids can lead to improved reaction efficiency and easier product separation. nih.gov

Radiolabeling with [18F]TMAF for Positron Emission Tomography (PET)

The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F) is crucial for Positron Emission Tomography (PET), a powerful medical imaging technique. nih.gov Tetramethylammonium fluoride can be labeled with ¹⁸F to create [¹⁸F]TMAF, a valuable radiolabeling agent. mdpi.comhelsinki.fi This reagent is used in the nucleophilic radiofluorination of various molecules, including heteroaromatic compounds, to produce ¹⁸F-labeled radiopharmaceuticals. mdpi.comresearchgate.net The development of in situ generation methods for [¹⁸F]TMAF has further enhanced its utility in synthesizing PET tracers. mdpi.com The favorable properties of ¹⁸F, such as its 109.8-minute half-life, make it ideal for PET imaging applications. nih.gov

TMAF as a Catalytic and Basic Reagent

Beyond its role as a fluoride source, TMAF's basicity allows it to participate in and catalyze a range of organic transformations.

TMAF Participation in Classic Acid-Base Transformations (e.g., Deprotonation)

Tetramethylammonium fluoride is a strong base capable of deprotonating a variety of acidic protons. mdpi.com This property is harnessed in several synthetic applications. For example, TMAF can react with aminosilanes to generate highly reactive onium amide bases in situ, which can then be used to deprotonate heteroarenes for subsequent functionalization. sigmaaldrich.comacs.org TMAF itself can also act as a base to deprotonate substrates in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). mdpi.com This ability to effect deprotonation underpins its use in various C-H functionalization and condensation reactions. acs.org

Catalytic Deprotonative Functionalization of Heteroaromatic C(sp2)-H Bonds

Tetramethylammonium fluoride (TMAF) has been identified as an effective activator for the catalytic deprotonative functionalization of C(sp2)-H bonds in heteroaromatic compounds. Research has shown that TMAF, in combination with certain alkali metal alkoxides or aminosilanes, can facilitate these transformations. The mechanism often involves the in situ generation of a more potent base. For instance, TMAF can react with aminosilanes to generate onium amide bases. d-nb.info These strong bases are capable of deprotonating otherwise unreactive C-H bonds on heteroarenes, enabling subsequent functionalization. d-nb.infochemrxiv.org This approach provides a pathway for direct C-H bond functionalization, which is a more atom-economical strategy compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net

TMAF in Carbon-Carbon Bond Forming Reactions

Transition Metal-Free Biaryl Coupling of Aryl Iodides with Unactivated Arenes

A significant application of Tetramethylammonium fluoride is in facilitating the construction of biaryl compounds without the need for transition metal catalysts. chemimpex.comamericanchemistry.com Researchers have developed a method where Tetramethylammonium fluoride tetrahydrate (TMAF·4H2O) promotes the cross-coupling of aryl iodides, particularly those bearing electron-withdrawing groups, with unactivated arenes. chemimpex.comgoogle.com This reaction typically proceeds at temperatures between 100 and 150°C and is noteworthy for its operational simplicity, as it can be conducted in the presence of air and moisture without special precautions. chemimpex.comamericanchemistry.com

The scope of the reaction is broad, accommodating a variety of aromatic and heteroaromatic rings and providing the desired biaryl products in moderate to high yields. chemimpex.com This method circumvents the need for strong inorganic bases or expensive additives often required in other coupling protocols. chemimpex.comamericanchemistry.com Mechanistic studies suggest the reaction may proceed through a homolytic aromatic substitution (HAS) pathway, where an aryl radical is generated from the aryl iodide. chemimpex.com

Table 1: Examples of TMAF-Mediated Biaryl Coupling

| Aryl Iodide | Unactivated Arene | Product | Yield (%) |

| 2-Nitroiodobenzene | Benzene | 2-Nitrobiphenyl | High |

| 4-Iodonitrobenzene | Benzene | 4-Nitrobiphenyl | Moderate |

| 1-Iodo-2,4-dinitrobenzene | Benzene | 2,4-Dinitrobiphenyl | High |

| 2-Iodonitrobenzene | Thiophene | 2-(2-Nitrophenyl)thiophene | Moderate |

Data synthesized from research findings. chemimpex.com

Activation of Reagents (e.g., with Trifluoromethyltrimethylsilane)

Tetramethylammonium fluoride plays a crucial role as an activator for various reagents, a prime example being its interaction with trifluoromethyltrimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent. researchgate.netnih.gov The fluoride ion from TMAF activates the silicon center of TMSCF3, which is used as a source of the trifluoromethyl nucleophile (CF3-). nih.govalfa-chemical.com This activation is fundamental for trifluoromethylation reactions of various substrates, including aldehydes and ketones. nih.govalfa-chemical.com

In the context of C-H functionalization, the fluoride-activated TMSCF3 generates a trifluoromethide equivalent. researchgate.netgoogle.com This species is sufficiently basic to deprotonate aromatic C-H bonds, particularly in heteroarenes. researchgate.net The resulting aryl anion can then react with a silicon electrophile, achieving a deprotonative silylation of the aromatic ring. This process highlights the dual function of the activated reagent system, acting first as a base and then facilitating the introduction of a silyl (B83357) group. researchgate.net The interaction between TMAF and TMSCF3 can lead to the formation of a pentacoordinate silicon intermediate, which is a key reactive species in these transformations. nih.govgoogle.com

Applications in Materials Science and Specialized Synthesis

Synthesis of Fluorinated Poly(oxomolybdates)

Tetramethylammonium fluoride is utilized as a key reactant in the hydrothermal synthesis of novel fluorinated poly(oxomolybdates). acs.orgmdpi.comchemimpex.com These complex inorganic clusters have potential applications in areas such as catalysis and materials science. In this synthetic approach, Mo(VI)-based precursors are treated hydrothermally with fluoride-containing additives, including TMAF. chemimpex.com

The presence of the tetramethylammonium (NMe4+) cation has been shown to be critical in directing the structure of the resulting polyanion. chemimpex.com For example, the partial replacement of alkali metal cations with the bulkier NMe4+ cation can control the degree of fluorination, leading to the formation of specific clusters like the [Mo7O22F3]5- anion. chemimpex.com This anion is a fluorinated, lacunar derivative of the α-[Mo8O26]4- octamolybdate. In other cases, TMAF contributes to the formation of fully fluorinated, ring-shaped clusters such as [Mo6O18F6]6-. chemimpex.com The choice of cation, therefore, serves as a templating agent, allowing for the rational synthesis of new, complex fluorinated molybdenum clusters. chemimpex.com

Table 2: Fluorinated Poly(oxomolybdate) Clusters Synthesized Using TMAF

| Cluster Anion | Description | Cation's Role |

| [Mo6O18F6]6- | A cored and fluorinated Anderson-Evans type cluster. | Stabilizes the fluorinated ring structure. |

| [Mo7O22F3]5- | A fluorinated, lacunar derivative of the α-octamolybdate. | Bulky NMe4+ leads to partial fluorination. |

Data sourced from published research. chemimpex.com

Development of Advanced Materials and Nanostructures

Tetramethylammonium fluoride is an important reagent in the field of materials science, contributing to the development of advanced materials and nanostructures. programmaster.org One prominent application is in the synthesis of two-dimensional (2D) materials known as MXenes, specifically Ti3C2Tz. acs.org A safer synthetic process has been developed using a mixture of this compound and hydrochloric acid to etch the aluminum layer from the parent MAX phase (Ti3AlC2) at room temperature. acs.org

The large tetramethylammonium cation facilitates simultaneous intercalation and exfoliation during the etching process. acs.org This method directly yields Ti3C2Tz MXene nanosheets, eliminating the need for subsequent delamination steps and providing a more direct route to these advanced materials. acs.org Beyond synthesis, TMAF is also used for surface modification to alter material properties like hydrophobicity and adhesion, which is valuable in the production of specialized coatings and adhesives. chemimpex.comprogrammaster.org Its role extends to being a component in electrolyte solutions for energy storage technologies. programmaster.org In the fabrication of electronic components, related quaternary ammonium (B1175870) fluorides are used as etchants for removing silicone polymer residues from micro and nanostructures. google.com

Preparation of Ionic Liquids

Tetramethylammonium fluoride is a key component in the formulation of specialized ionic liquids (ILs), particularly fluoride-based solvate ionic liquids (SILs) and eutectic electrolytes. chemimpex.comresearchgate.net These materials are gaining attention for their potential use in electrochemical applications, such as high-performance batteries and electrochemical fluorination, due to their unique properties like low volatility and tunable conductivity. chemimpex.comresearchgate.net

One notable application is in the development of fluoride-based eutectic electrolytes (F-EEs). researchgate.net These are formed by mixing TMAF with a solid hydrogen bond donor, such as an amide compound. A study demonstrated the creation of liquid-state electrolytes at room temperature by combining TMAF with N-methyltrifluoroacetamide (MTFAA). researchgate.net The formation of the liquid is attributed to a significant melting-point depression caused by strong hydrogen bonding between the fluoride anion (F⁻) from TMAF and the N-H group of the amide. researchgate.net The properties of these F-EEs can be tuned by altering the molar ratio of the components. researchgate.net

Below is a table detailing the composition of these fluoride-based eutectic electrolytes.

| Components | Molar Ratio (TMAF:Amide) | State at Room Temperature |

| Tetramethylammonium fluoride ([TMA]F) & N-methyltrifluoroacetamide (MTFAA) | 1:8.0 | Liquid |

| Tetramethylammonium fluoride ([TMA]F) & N-methyltrifluoroacetamide (MTFAA) | 1:4.0 | Liquid |

| Tetramethylammonium fluoride ([TMA]F) & N-methylacetamide (MAA) | - | Not specified as liquid at RT |

| Data sourced from a study on fluoride-based eutectic electrolytes composed of TMAF and amide compounds. researchgate.net |

The use of F⁻-encapsulating cage-like frameworks, such as those derived from germoxanes, is also being explored as a novel route to synthesizing ionic liquids. nii.ac.jp This approach aims to create new ionic liquids where the inorganic framework acts as the anionic species, potentially offering new guidelines for IL design. nii.ac.jp

Ion Exchange Processes and Preparation of Fluoride Ion-Exchange Resins

Tetramethylammonium fluoride plays a significant role in ion exchange processes, where it is utilized both as a reagent and in the preparation of specialized resins. chemimpex.comchemimpex.com Ion exchange is a critical technology in purification, separation, and industrial wastewater treatment. chemimpex.comsardiniasymposium.it TMAF is employed in ion exchange chromatography for the separation of various ionic species and is particularly noted for its application in preparing fluoride ion-exchange resins. chemimpex.comchemimpex.com These resins are effective in applications such as enhancing the efficiency of water purification systems. chemimpex.com

A key application of ion exchange involving tetramethylammonium salts is in the field of radiochemistry, specifically for the recovery of fluoride isotopes. For instance, in the preparation of [¹⁸F]-labelled radiopharmaceuticals, an essential step involves eluting the [¹⁸F]fluoride from an anion exchange resin. nih.gov Research has shown that methanolic solutions of tetramethylammonium salts can be effective for this purpose. nih.gov The efficiency of recovery depends on the specific salt used.

The table below summarizes the recovery of [¹⁸F]fluoride from a QMA-CO₃ anion exchange cartridge using different tetramethylammonium salts in methanol.

| Eluting Salt (2.5 µmol in MeOH) | [¹⁸F]Fluoride Recovery |

| Tetramethylammonium chloride | ~88% |

| Tetramethylammonium bromide | ~96% |

| Tetramethylammonium triflate | ~97% |

| Tetramethylammonium tosylate | ~95% |

| Data adapted from a study on [¹⁸F]fluoride recovery from anion exchange resins. nih.gov |

Historically, the preparation of TMAF itself can involve a metathesis reaction through ion exchange between a starting tetramethylammonium salt (e.g., chloride) and an inorganic fluoride source like potassium fluoride. mdpi.com This highlights the fundamental role of ion exchange principles in the chemistry of TMAF.

Self-Assembly of Fluoride-Encapsulated Polyhedral Oligomeric Silsesquioxane (POSS) Nanocrystals

Tetramethylammonium fluoride is instrumental in the synthesis of complex, well-defined nanostructures through self-assembly. A prominent example is the creation of fluoride-encapsulated polyhedral oligomeric silsesquioxane (POSS) nanocrystals. nii.ac.jpacs.org POSS are cage-like molecules with a silicon-oxygen framework and organic substituents at the corners, which are valuable as nanosized building blocks for advanced materials. nii.ac.jpresearchgate.net

The synthesis of these encapsulated materials involves the reaction of TMAF with a specific type of POSS, R₈Si₈O₁₂, in a solvent like tetrahydrofuran. acs.org In this reaction, the fluoride ion from TMAF becomes entrapped within the center of the silsesquioxane cage, while the tetramethylammonium cation [(CH₃)₄N⁺] acts as the counterion to the newly formed anionic cage, [F⁻@R₈Si₈O₁₂]⁻. acs.org The encapsulation has been confirmed using spectroscopic techniques such as ¹⁹F and ²⁹Si NMR. acs.org

The organic substituent 'R' on the POSS cage can be varied, leading to a series of novel encapsulated materials with different properties. acs.org Theoretical calculations have shown a significant binding energy for the fluoride ion inside the POSS cage, ranging from 70 to 270 kcal/mol depending on the nature of the 'R' group. acs.org This strong encapsulation leads to the formation of stable, crystalline ionic compounds. open.ac.uk

The table below lists the different fluoride-encapsulated POSS materials synthesized using TMAF.

| R-Group Substituent | Chemical Name of R-Group | Resulting Encapsulated POSS Formula |

| Vinyl | - | [(CH₃)₄N⁺][F⁻@(Vinyl₈Si₈O₁₂)⁻] |

| Phenyl | - | [(CH₃)₄N⁺][F⁻@(Phenyl₈Si₈O₁₂)⁻] |

| Styrenyl | - | [(CH₃)₄N⁺][F⁻@(Styrenyl₈Si₈O₁₂)⁻] |

| Trifluoropropyl | 3,3,3-Trifluoropropyl | [(CH₃)₄N⁺][F⁻@(TFP₈Si₈O₁₂)⁻] |

| Nonafluorohexyl | 3,3,4,4,5,5,6,6,6-Nonafluorohexyl | [(CH₃)₄N⁺][F⁻@(NFH₈Si₈O₁₂)⁻] |

| Tridecafluorooctyl | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl | [(CH₃)₄N⁺][F⁻@(TFO₈Si₈O₁₂)⁻] |

| Data sourced from research on the structural investigation of encapsulated fluoride in POSS cages. acs.org |

This self-assembly process demonstrates a sophisticated use of TMAF to direct the formation of highly organized, functional nanocrystals with potential applications in materials science. chemimpex.comresearchgate.net

Structural Characterization and Advanced Spectroscopic Studies of Tetramethylammonium Fluoride Tmaf and Its Complexes

Solid-State Structural Elucidation

The solid-state architecture of TMAF is significantly influenced by the presence of water molecules, leading to the formation of various hydrates. The anhydrous form, while challenging to characterize fully, has also been studied, alongside related structures like the bifluoride salt.

In the solid state, TMAF is known to form several crystalline hydrates, including those with one, 2.33, four, and five water molecules (Me₄N·xH₂O, where x = 1, 2.33, 4, and 5). mdpi.com The most commonly cited and studied of these is the tetrahydrate, (CH₃)₄NF·4H₂O.

The crystal structure of tetramethylammonium (B1211777) fluoride (B91410) tetrahydrate is tetragonal, belonging to the space group I4₁/a. aip.orgaip.org At a temperature of -26°C, the unit cell dimensions are a = 10.853 Å and c = 8.065 Å. aip.orgaip.org This structure was determined using crystal data and Patterson synthesis, followed by least-squares refinement. aip.orgaip.org

A defining feature of the TMAF tetrahydrate crystal structure is its extensive hydrogen-bonded ionic/water framework. aip.org In this network, the fluoride anions are four-coordinated, each forming hydrogen bonds with four surrounding water molecules. mdpi.comaip.org The O–H···F⁻ bond distance is reported as 2.630 Å. aip.org

The water molecules themselves are three-coordinated, engaging in an almost trigonal planar arrangement. aip.org They participate in two types of hydrogen bonds: O–(H)···O bonds with a length of 2.732 Å and the previously mentioned O–(H)···F⁻ bonds. aip.org This arrangement of hydrogen bonds creates a robust, three-dimensional network. mdpi.com

The tetramethylammonium ([N(CH₃)₄]⁺) cations are situated within the voids of this intricate hydrogen-bonded framework. aip.orgaip.org Importantly, there is no direct contact between the tetramethylammonium cations and the fluoride anions; the distance between the nitrogen atom of the cation and the fluoride anion is 4.03 Å. mdpi.com The cations are essentially embedded within the three-dimensional network formed by the fluoride ions and water molecules. mdpi.comaip.org

Obtaining a single crystal of pure anhydrous TMAF for X-ray structural determination has proven to be elusive. mdpi.com However, structural information has been gleaned from powder X-ray diffraction data. mdpi.comresearchgate.net This analysis suggests that anhydrous TMAF crystallizes in a hexagonal unit cell with a calculated density of 1.058 g/cm³. mdpi.com The proposed structure involves the [N(CH₃)₄]⁺ cations being surrounded by six fluoride anions at the corners of a trigonal prism. mdpi.com Conversely, each fluoride anion is surrounded by six [N(CH₃)₄]⁺ cations and two other fluoride ions. mdpi.com More recent analysis of powder X-ray diffraction data determined that anhydrous [NMe₄]F crystallizes in a distorted wurtzite structure type in the space group P6₃mc with lattice parameters a = 6.19108(13) Å and c = 8.84558(19) Å. researchgate.net In this structure, the fluoride ion is tetrahedrally surrounded by four [NMe₄]⁺ cations, forming twelve hydrogen bonds with the methyl groups. researchgate.net

The crystal structure of tetramethylammonium bifluoride, [N(CH₃)₄][HF₂], has been determined from single-crystal X-ray diffraction. cdnsciencepub.com The compound crystallizes in the orthorhombic space group Pmn2₁, with two formula units per unit cell (Z = 2). cdnsciencepub.comresearchgate.net The unit cell dimensions are a = 6.611(5) Å, b = 8.753(5) Å, and c = 5.386(4) Å. cdnsciencepub.comresearchgate.net

In this structure, the bifluoride (HF₂⁻) anions are symmetric and exhibit a particularly short F···F distance of 2.213(4) Å. cdnsciencepub.com The vibrational frequencies of the anion in the crystal are close to those observed for the free HF₂⁻ anion. cdnsciencepub.com The [N(CH₃)₄]⁺ cation is described as being, for practical purposes, an ideal tetrahedron. cdnsciencepub.com

Table of Crystallographic Data

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Z | Ref. |

|---|---|---|---|---|---|---|---|---|

| TMAF Tetrahydrate | (CH₃)₄NF·4H₂O | Tetragonal | I4₁/a | 10.853 | 10.853 | 8.065 | 4 | aip.orgaip.org |

| Anhydrous TMAF | (CH₃)₄NF | Hexagonal | P6₃mc | 6.19108 | 6.19108 | 8.84558 | 2 | researchgate.net |

Hydrogen-Bonded Ionic/Water Frameworks

Crystallographic Powder Data of Anhydrous TMAF

Solution-Phase Structural Investigations

While this article focuses on solid-state characterization, it is important to note that the behavior of TMAF in solution is a critical aspect of its chemistry. The high charge density of the fluoride anion means that even when dissolved, it is not truly "naked" and establishes strong interactions with solvent molecules or any other potential hydrogen bond donors present in the medium. mdpi.com The polarity of the solvent plays a large role in the degree of solvation and aggregation of the TMAF ionic species, which in turn is key to its reactivity in chemical synthesis. mdpi.com For instance, in dimethyl sulfoxide (B87167) (DMSO), TMAF can react at elevated temperatures (e.g., 100 °C) to produce the bifluoride anion. mdpi.com

Table of Mentioned Chemical Compounds

| Compound Name | Formula |

|---|---|

| Tetramethylammonium fluoride | (CH₃)₄NF |

| Tetramethylammonium fluoride tetrahydrate | (CH₃)₄NF·4H₂O |

| Tetramethylammonium bifluoride | [N(CH₃)₄][HF₂] |

| Tetramethylammonium cation | [N(CH₃)₄]⁺ |

| Fluoride anion | F⁻ |

| Water | H₂O |

| Bifluoride anion | HF₂⁻ |

| Dimethyl sulfoxide | (CH₃)₂SO |

| Trimethylamine | (CH₃)₃N |

| Fluoromethane | CH₃F |

| Tetramethylammonium chloride | (CH₃)₄NCl |

| Potassium fluoride | KF |

| Cesium fluoride | CsF |

| trans-3-amino-2-butenenitrile | C₄H₆N₂ |

| N,N-dimethylacetamide | C₄H₉NO |

| 4-fluorothiazole | C₃H₂FNS |

| 4-chlorothiazole | C₃H₂ClNS |

| Isopropyl alcohol | C₃H₈O |

| Dimethylformamide | C₃H₇NO |

| Tetramethylammonium hydroxide (B78521) | (CH₃)₄NOH |

| Neopentane | C(CH₃)₄ |

Analysis of Aggregation State (e.g., Free Ions, Ion Pairs, Dimers, Tetramers)

The aggregation state of tetramethylammonium fluoride (TMAF) in solution is highly dependent on the solvent's polarity and its ability to solvate the constituent ions. mdpi.comresearchgate.net Theoretical models and experimental studies indicate that the degree of association between the tetramethylammonium (TMA⁺) cation and the fluoride (F⁻) anion varies significantly across different media, ranging from fully separated ions to larger aggregates like tetramers. mdpi.comresearchgate.net

In highly polar protic solvents such as methanol (B129727), which can form strong hydrogen bonds with the fluoride anion, TMAF predominantly exists as separated, solvated ions. mdpi.comresearchgate.net The strong solvation of the fluoride ion in these solvents effectively overcomes the electrostatic attraction between the ions. mdpi.com Molecular dynamics calculations support this, showing that the close contact ion pair (CIP) of TMAF dissociates in methanol. researchgate.net

In polar aprotic solvents like dimethylformamide (DMF) and pyridine (B92270), TMAF tends to form intimate or contact ion pairs. mdpi.comresearchgate.net In these solvents, the ions are not completely dissociated at room temperature and remain in close proximity. mdpi.comresearchgate.net For instance, the calculated anion-cation distance in DMF is significantly smaller than in methanol, indicating a much closer association. mdpi.com

As the solvent polarity decreases, higher-order aggregates become the dominant species. mdpi.comresearchgate.net In solvents of lower polarity like tetrahydrofuran (B95107) (THF) and non-polar benzene (B151609), theoretical models suggest that TMAF primarily exists as tetrameric species. mdpi.comresearchgate.net The formation of these aggregates is a consequence of the solvent's inability to effectively shield the ionic charges, leading the ions to self-associate. researchgate.net The reaction of TMAF can proceed through these different species depending on the solvent; for example, via free ions in methanol, ion pairs in DMF, pyridine, and THF, and even through a dimer in benzene. researchgate.net

Table 1: Aggregation State and Calculated Properties of TMAF in Various Solvents

| Solvent | Dielectric Constant (ε) | Predominant Species | Calculated Anion-Cation Distance (Å) |

|---|---|---|---|

| Methanol (MeOH) | 32.6 | Separated Solvated Ions / Free Ions | 10.56 |

| Dimethylformamide (DMF) | 38.2 | Intimate Ion Pairs | 3.56 |

| Pyridine | 12.4 | Ion Pairs | N/A |

| Tetrahydrofuran (THF) | 7.5 | Tetramers | N/A |

| Benzene | 2.3 | Tetramers | N/A |

Data sourced from references mdpi.comresearchgate.net. Note: "N/A" indicates data not available in the provided sources.

Spectroscopic Characterization of Solvated Species (e.g., ¹⁹F NMR, IR Spectroscopy)

Spectroscopic techniques, particularly ¹⁹F Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are crucial for characterizing the state of TMAF in various environments. mdpi.comacs.org These methods provide insight into the degree of "nakedness" of the fluoride anion, its solvation, and its involvement in hydrogen bonding. mdpi.com

¹⁹F NMR Spectroscopy is highly sensitive to the local electronic environment of the fluoride nucleus, making it an excellent probe for studying solvated fluoride species. acs.orgrsc.org The chemical shift of the fluoride ion can vary significantly depending on its degree of solvation and association with counterions or protic molecules. rsc.org For example, in studies involving the addition of water to anhydrous TMAF in DMF, ¹⁹F NMR spectroscopy was used to identify the formation of species like the bifluoride anion (HF₂⁻), which exhibits a characteristic resonance. acs.org The technique is also routinely used to monitor the progress of fluorination reactions by observing the consumption of the fluoride reagent and the formation of the fluorinated product. acs.org

IR Spectroscopy provides valuable information about the vibrational modes of molecules and ions, and it has been used in conjunction with computational studies to investigate hydrogen bonding in TMAF. mdpi.com While a single-crystal X-ray structure of pure anhydrous TMAF is elusive, combined IR studies and ab initio calculations have suggested the presence of strong hydrogen bonds in the anhydrous solid. mdpi.com In this solid-state structure, the fluoride anions are proposed to act as acceptors for hydrogen bonds from the methyl hydrogens of the TMA⁺ cations. mdpi.com Furthermore, IR spectroscopy has been used to corroborate the identity of TMAF-derived salts, such as those formed from the reaction with CO₂. mdpi.com

Studies of Hydrogen-Bonded Complexes with Protic Molecules (e.g., Alcohols, 4-Cyanophenol)

The highly basic and hydrogen-bond-accepting nature of the fluoride anion in TMAF leads to the formation of stable complexes with a variety of protic molecules. nih.govresearchgate.net The study of these complexes is important for understanding and modulating the reactivity of the fluoride ion. rsc.org

Complexes with Alcohols: TMAF readily forms adducts with alcohols (Me₄NF•ROH). nih.gov These complexes are of significant interest as they can serve as more practical and bench-stable sources of fluoride for synthetic applications, such as nucleophilic aromatic substitution (SɴAr) reactions. nih.govresearchgate.net The alcohol complexation attenuates the nucleophilicity of the fluoride, which can be problematic, but also addresses the challenge of handling the highly hygroscopic anhydrous TMAF. nih.gov Systematic tuning of the alcohol component has led to the identification of optimized reagents; for instance, the tetramethylammonium fluoride tert-amyl alcohol adduct (Me₄NF•t-AmylOH) has been demonstrated as an inexpensive and effective reagent for SɴAr fluorinations under mild conditions. nih.gov X-ray crystallographic studies on related tetrabutylammonium (B224687) fluoride-alcohol complexes have revealed that the coordination number of fluoride with alcohol molecules can vary from two to four, depending on the steric bulk of the alcohol, and this structural diversity influences the reactivity of the complex. rsc.org

Complex with 4-Cyanophenol: Anhydrous TMAF forms a well-defined, stable hydrogen-bonded complex with 4-cyanophenol. researchgate.netrsc.org The nature of this complex in solution is notably dependent on the solvent. rsc.orgrsc.org A particularly interesting characteristic of the TMAF•4-cyanophenol complex is its tendency to dissociate back into the parent molecules (TMAF and 4-cyanophenol) rather than undergoing proton transfer to form TMA⁺[4-cyanophenoxide]⁻ and HF, which is the more typical pathway for strongly hydrogen-bonded complexes. researchgate.net This unusual behavior, especially in dipolar aprotic solvents where dissociation favors the fluoride species, highlights the unique properties of TMAF as a soluble and relatively stable fluoride ion source. researchgate.netrsc.org

Mechanistic Insights into Side Reactions and Reactivity Control with Tetramethylammonium Fluoride Tmaf

Strategies for Suppressing Undesired Side Reactions (e.g., Etherification, Elimination)

The high basicity and nucleophilicity of TMAF can promote side reactions such as etherification and elimination, which compete with the intended nucleophilic fluorination. rsc.org A primary strategy to mitigate these undesired pathways involves modulating the reactivity of the fluoride (B91410) anion, often by using specific solvent systems or reagent adducts.

One significant side reaction is SNAr etherification, where an alcohol present in the reaction mixture acts as a nucleophile, competing with the fluoride ion. This is particularly problematic when using TMAF•ROH adducts. nih.gov Research has shown that the steric bulk of the alcohol used to form the adduct plays a critical role in suppressing this side reaction. By increasing the size of the alcohol, the nucleophilicity of the corresponding alkoxide, formed by deprotonation by the fluoride ion, is reduced. For example, using a bulkier alcohol like tert-amyl alcohol instead of methanol (B129727) in TMAF adducts significantly minimizes the formation of the ether byproduct and favors the desired fluorination product. nih.gov

In a study on the SNAr fluorination of 2-chloroquinoline, the choice of alcohol in the Me₄NF•ROH adduct directly influenced the product distribution. While Me₄NF•MeOH led to the methoxy (B1213986) ether as the major product, the sterically hindered Me₄NF•t-AmylOH adduct gave the desired fluoroquinoline in quantitative yield with no observable etherification side product after optimization. nih.gov

Table 1: Effect of Alcohol Adduct on SNAr Fluorination of 2-Chloroquinoline

Reaction conditions: 1.0 equiv. Me₄NF•ROH adduct in DMSO at 80 °C. Data sourced from studies by the Sanford group. nih.gov

| Alcohol (ROH) in Adduct | % Conversion of Starting Material (1h) | Yield of 2-Fluoroquinoline (%) (1h) | Yield of Ether Byproduct (%) (1h) |

|---|---|---|---|

| Methanol | 55 | 25 | 30 |

| Ethanol (B145695) | 49 | 32 | 17 |

| Isopropanol | 34 | 27 | 7 |

| tert-Butanol | 36 | 35 | <1 |

| tert-Amyl Alcohol | 38 | 38 | <1 |

Elimination reactions are another common issue, particularly in the fluorination of alkyl halides, driven by the basicity of the fluoride anion. rsc.org Controlling TMAF's basicity is key to improving the substitution-to-elimination ratio. This can be achieved by using sterically hindered hydrogen bond donors, such as tert-butanol, which can modulate the fluoride's basicity without completely quenching its nucleophilicity. rsc.org

Influence of Water and Protic Solvents on TMAF Basicity and Nucleophilicity

The reactivity of TMAF is profoundly influenced by the presence of water and other protic solvents like alcohols. mdpi.comnih.gov These solvents can engage in strong hydrogen bonding with the fluoride anion. mdpi.com This solvation shell effectively shields the fluoride ion, reducing its "nakedness" and thereby decreasing both its nucleophilicity and basicity. mdpi.comnih.gov

The presence of even stoichiometric amounts of water can completely suppress fluorination reactions that proceed readily under anhydrous conditions. mdpi.comacs.org In a study of the room-temperature SNAr fluorination of an activated chloropicolinate with anhydrous TMAF, the reaction gave a quantitative yield. However, the addition of just two equivalents of water completely inhibited the formation of the fluorinated product. mdpi.com This highlights the critical need for rigorously dry conditions when maximum reactivity is desired. nih.govacs.org

Table 2: Effect of Water on Room-Temperature SNAr Fluorination with Anhydrous TMAF

Reaction conditions: Substrate (1 equiv.) and anhydrous TMAF (2 equiv.) in DMF at 25 °C for 24 h. Data sourced from a study by Sanford and co-workers. acs.org

| Equivalents of Added H₂O | Yield of Fluorinated Product (%) |

|---|---|

| 0 | 99 |

| 0.5 | 63 |

| 1.0 | 15 |

| 2.0 | 0 |

While often detrimental, the influence of protic solvents can also be harnessed to tune TMAF's reactivity. By increasing the proportion of a polar protic solvent such as methanol, the concentration of less-reactive, solvated fluoride ions increases, which can be useful for substrates that are sensitive to the high basicity of anhydrous TMAF. mdpi.com Therefore, the deliberate use of TMAF•ROH adducts or the addition of a controlled amount of a protic solvent can be a strategic choice to balance reactivity and selectivity. rsc.orgnih.gov

Competing Reaction Pathways: Reductive Debromination vs. Nucleophilic Fluorination